Home > Products > Screening Compounds P120822 > 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide - 2034276-17-8

4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide

Catalog Number: EVT-3002994
CAS Number: 2034276-17-8
Molecular Formula: C17H19FN6O2S
Molecular Weight: 390.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide derivatives

  • Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity against various microorganisms. [] They were found to exhibit good to moderate activity. []
  • Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine structure with 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide, highlighting the exploration of this scaffold for various biological activities.

N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)sulfonamide derivatives

  • Compound Description: This series of compounds was also synthesized and evaluated for their antimicrobial activity against various microorganisms. [] They demonstrated good to moderate activity. []
  • Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine structure and the sulfonamide moiety with 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide, signifying a common structural motif potentially contributing to biological activity.

2-(([1,2,4]triazolo[4,3-b]- pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives

  • Relevance: These compounds, particularly those in their ester form, showcase the modification of the [, , ]triazolo[4,3-b]pyridazine scaffold, similar to the pyrrolidine substitution in 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide, leading to interesting antiproliferative properties.

2-[2-[4-(benzo[b]furan-3-yl)piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one hydrochloride (9)

  • Compound Description: This compound, along with its benzo[b]furan and benzo[b]thiophene analogs, was synthesized and found to exhibit potent 5-HT2 antagonist activity in vitro. []
  • Relevance: This compound exemplifies the exploration of different heterocyclic systems, like the benzofuran and benzothiophene moieties, linked to a 1,2,4-triazolopyridine core, while 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide features a [, , ]triazolo[4,3-b]pyridazine core, demonstrating the diversity of heterocyclic combinations investigated for potential therapeutic applications.

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 is a GABAA-α1 receptor antagonist and a partial agonist at non-α1 GABAA receptors. [, ] It has been investigated for its potential to treat anxiety without causing sedation. [, ]

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: SL651498 is a compound with functional selectivity for certain non-α1 GABAA receptors. [, ] It acts as a full agonist at GABAA-α2 receptors and exhibits lower efficacy at GABAA-α3 receptors. [, ] It has the least efficacy at GABAA-α1 and GABAA-α5 receptors. [, ]
  • Relevance: While SL651498 differs significantly in its core structure from 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide, its exploration alongside L-838,417 in the context of GABAA receptor subtype selectivity demonstrates the diverse approaches taken to discover novel anxiolytics with reduced side effects. [, ]

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a c-MET inhibitor that entered clinical development for the treatment of solid tumors. [] It was withdrawn due to species-dependent toxicity, particularly obstructive nephropathy in patients, attributed to the formation of a less soluble metabolite (M11). []
  • Relevance: SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core with 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide and also contains a 1-methyl-1H-pyrazole substituent, highlighting the importance of understanding the metabolic liabilities of this class of compounds.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: M11 is a major metabolite of SGX523 generated by aldehyde oxidase (AO) in a species-specific manner. [] Its low solubility is implicated in the obstructive nephropathy observed in patients treated with SGX523. []
  • Relevance: The identification and characterization of M11 underscore the critical role of metabolic profiling in drug discovery, particularly for compounds like 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide that share the [, , ]triazolo[4,3-b]pyridazine core and may be susceptible to similar metabolic pathways.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: Compound 1 is a potent and selective inhibitor of c-Met. [] Despite desirable pharmacokinetic properties, it exhibited high in vitro NADPH-dependent covalent binding to microsomal proteins, raising concerns about potential toxicity. []
  • Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core and the presence of a substituted heterocycle with 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide. The bioactivation and covalent binding observed with Compound 1 emphasize the need for thorough safety assessments for compounds within this chemical space.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Relevance: Compound 2 highlights the challenges in mitigating bioactivation and covalent binding liabilities within the [, , ]triazolo[4,3-b]pyridazine class of compounds, emphasizing the need for careful structural optimization when designing analogs of 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide.
Overview

4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a complex organic compound identified by its unique chemical structure and properties. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. The compound's molecular formula is C₁₄H₁₈F₃N₅O₂S, and it has a molecular weight of approximately 390.4 g/mol. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various diseases.

Source and Classification

The compound can be classified under several categories based on its functional groups and structural features:

  • Sulfonamide: Contains a sulfonamide group (-SO₂NH₂).
  • Triazole: Features a triazole ring, contributing to its pharmacological properties.
  • Pyridazine: Incorporates a pyridazine moiety, which is often associated with biological activity.

The chemical has been cataloged in databases such as PubChem and ChemSpider, which provide detailed information regarding its structure and properties .

Synthesis Analysis

Methods

The synthesis of 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide typically involves multiple synthetic steps:

  1. Formation of the Triazole Ring: The initial step often includes the synthesis of the triazole ring through cyclization reactions involving appropriate precursors.
  2. Pyridazine Substitution: Following the formation of the triazole, a pyridazine derivative is introduced via nucleophilic substitution reactions.
  3. Sulfonamide Formation: The final step involves attaching the sulfonamide group to the benzene ring through reaction with a suitable sulfonyl chloride.

Technical Details

The synthesis may require specific reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and protective groups to ensure selectivity and yield during the various stages of synthesis.

Molecular Structure Analysis

Data

Key data points include:

  • Molecular Weight: 390.4 g/mol
  • CAS Number: 2034276-17-8
  • Density: Not available
  • Boiling Point: Not available .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for sulfonamides and heterocycles:

  1. Nucleophilic Substitution: The presence of the sulfonamide group allows for nucleophilic attack by amines or other nucleophiles.
  2. Acid-base Reactions: The sulfonamide group can act as a weak acid or base, participating in proton transfer reactions.
  3. Cyclization Reactions: The triazole and pyridazine components can undergo further cyclization under specific conditions to form more complex structures.

Technical Details

Conditions such as temperature, solvent choice, and reaction time play critical roles in determining the yield and purity of the synthesized product.

Mechanism of Action

Process

The mechanism of action for 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is not fully elucidated but is believed to involve:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  2. Receptor Interaction: It may interact with biological receptors modulating signaling pathways related to cell proliferation or apoptosis.

Data

In vitro studies are necessary to confirm its biological activity and elucidate the precise mechanisms involved.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties like melting point and solubility remain unspecified in available literature, compounds of this class typically exhibit moderate solubility in organic solvents.

Chemical Properties

Chemical properties include:

  • Reactivity towards nucleophiles due to the sulfonamide group.
  • Stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses such as spectral data (NMR, IR) are essential for confirming structural integrity during synthesis .

Applications

Scientific Uses

4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide holds potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting diseases such as cancer or infections.
  • Biochemical Research: As a tool compound to study enzyme functions or cell signaling pathways.

Research into this compound's efficacy and safety profiles will be crucial for its potential therapeutic applications .

Properties

CAS Number

2034276-17-8

Product Name

4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide

IUPAC Name

4-fluoro-2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide

Molecular Formula

C17H19FN6O2S

Molecular Weight

390.44

InChI

InChI=1S/C17H19FN6O2S/c1-12-10-13(18)4-5-14(12)27(25,26)19-11-17-21-20-15-6-7-16(22-24(15)17)23-8-2-3-9-23/h4-7,10,19H,2-3,8-9,11H2,1H3

InChI Key

UHYQAPWCVGBRSA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.